6-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride
Overview
Description
6-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride is a chemical compound with the following properties:
- Empirical Formula : C7H4F3NO2
- Molecular Weight : 191.11 g/mol
- Melting Point : 154-158 °C
- Appearance : Solid form
- SMILES : OC(=O)c1cccc(n1)C(F)(F)F
- InChI : InChI=1S/C7H4F3NO2/c8-7(9,10)5-3-1-2-4(11-5)6(12)13/h1-3H,(H,12,13)
Molecular Structure Analysis
The molecular structure consists of a piperidine ring with a carboxylic acid group and a trifluoromethyl substituent. The trifluoromethyl group enhances the compound’s lipophilicity and can influence its biological activity.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Esterification : Reacting with alcohols to form esters.
- Amide Formation : Reacting with amines to form amides.
- Acid-Base Reactions : Interaction with bases or acids to form salts.
Physical And Chemical Properties Analysis
- Melting Point : As mentioned earlier, it melts at 154-158 °C.
- Solubility : Investigate its solubility in various solvents.
- Stability : Assess its stability under different conditions (e.g., temperature
Scientific Research Applications
Crystal Structure Analysis :
- The crystal and molecular structure of a related compound, 4-piperidinecarboxylic acid hydrochloride, has been characterized, providing insights into its conformation and hydrogen bonding patterns (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis Techniques :
- Research has been conducted on the synthesis of various compounds involving piperidine-4-carboxylic acid, demonstrating its utility in creating complex chemical structures (Zheng Rui, 2010).
- Synthesis and biological evaluation of various piperidine-3-carboxylic acid hydrochlorides have been explored, highlighting their potential as gamma-aminobutyric acid uptake inhibitors (Zhang et al., 2007).
Pharmaceutical Research :
- The synthesis of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole Hydrochloride, a psychotherapeutic drug intermediate, involves 4-piperidinecarboxylic acid as a starting material, indicating its role in drug development (Ji Ya-fei, 2011).
Coordination Polymers :
- Studies on coordination polymers with pyridine-2,4,6-tricarboxylic acid and various metals have shown the potential of related piperidine compounds in forming complex structures (Das et al., 2009).
Antibacterial Activity :
- Research on the synthesis of 1‐(substituted‐benzyl)‐6‐fluoro‐1,4‐dihydro‐4‐oxoquinoline‐3‐carboxylic acids involving piperidine analogs has demonstrated their potential antibacterial properties (Sheu et al., 1998).
Spectroscopic Studies :
- Spectroscopic and theoretical studies on complexes involving piperidine-3-carboxylic acid have been conducted, providing insight into their structural and electronic properties (Anioła et al., 2016).
Glycosidase Inhibitory Activity :
- Synthetic strategies for compounds such as (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid have been developed, with studies on their glycosidase inhibitory activity, relevant to pharmacological research (Pawar et al., 2010).
Anodic Oxidation in Synthesis :
- Studies on stereo-selective preparation of certain piperidine derivatives via anodic oxidation highlight the compound's role in advanced synthetic chemistry (Amino, Nishi, & Izawa, 2017).
properties
IUPAC Name |
6-(trifluoromethyl)piperidine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)5-3-1-2-4(11-5)6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEUCSHPBYRDIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(C1)C(F)(F)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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